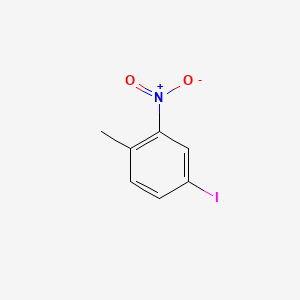

4-Iodo-2-nitrotoluene

Descripción

Nomenclature and Chemical Structure within Aromatic Systems

4-Iodo-2-nitrotoluene is systematically named 4-iodo-1-methyl-2-nitrobenzene according to IUPAC nomenclature. smolecule.comthermofisher.comchemspider.com It belongs to the class of nitroaromatic compounds and is structurally a derivative of toluene (B28343), where a hydrogen atom on the aromatic ring at position 4 is substituted by an iodine atom, and another at position 2 is replaced by a nitro group (-NO2). ontosight.ai The presence of the electron-withdrawing nitro group and the bulky, reactive iodo group on the toluene backbone defines its chemical behavior within aromatic systems. iodobenzene.ltd The iodine atom, being a good leaving group, makes the compound a suitable substrate for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a pathway for further functionalization. ontosight.aiinnospk.comontosight.ai

| Identifier | Value |

| IUPAC Name | 4-iodo-1-methyl-2-nitrobenzene thermofisher.comchemspider.com |

| CAS Number | 41252-97-5 thermofisher.comnih.gov |

| Molecular Formula | C7H6INO2 smolecule.comthermofisher.com |

| Molecular Weight | 263.03 g/mol smolecule.comcymitquimica.com |

| SMILES | CC1=C(C=C(C=C1)I)N+[O-] smolecule.comthermofisher.com |

| InChI Key | QLMRDNPXYNJQMQ-UHFFFAOYSA-N smolecule.comthermofisher.com |

Historical Context and Significance in Organic Synthesis

The synthesis of this compound was first reported in 1897, emerging from early investigations into nitration and iodination reactions on toluene derivatives. smolecule.com Initial methodologies developed by chemists like Reverdin involved the sequential introduction of the nitro and iodo groups, which established a foundation for the systematic study of polyfunctional aromatic compounds in the early 20th century. smolecule.com Over the years, researchers have refined synthesis processes to improve yield and purity, solidifying its role as a key intermediate. iodobenzene.ltd

The significance of this compound in organic synthesis is substantial due to its bifunctional nature. iodobenzene.ltdinnospk.com It is frequently synthesized via the nitration of 4-iodotoluene (B166478). ontosight.aiiodobenzene.ltd The compound's value lies in its capacity to act as a precursor for a wide array of more complex molecules. ontosight.aiiodobenzene.ltd The carbon-iodine bond is relatively weak, making the iodo-substituent an excellent leaving group in nucleophilic substitution and a reactive site for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. iodobenzene.ltdinnospk.com This reactivity has made it an important tool for chemists to construct elaborate and valuable organic structures. iodobenzene.ltd

Current Research Landscape and Emerging Applications

In the current research landscape, this compound is primarily utilized as a versatile intermediate in the synthesis of complex organic compounds. ontosight.aismolecule.com Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is widely exploited for the creation of biaryl structures, which are common motifs in pharmaceuticals and agrochemicals. ontosight.airesearchgate.net

Detailed research findings show its application as a precursor in the synthesis of specific heterocyclic compounds. For instance, it is a key starting material for producing 3-(4-methyl-3-nitro-phenyl)-1H-indole. smolecule.comchemicalbook.comfishersci.ca It also serves as a building block for substituted benzimidazoles and quinazolines, compounds that have been investigated for potential biological activities. ontosight.ai

Emerging applications are being explored in materials science, where derivatives of this compound may be used in the development of polymers, dyes, or liquid crystal precursors due to their specific electronic and structural properties. smolecule.com The dual reactivity of the iodo and nitro groups allows for sequential functionalization, opening pathways to novel materials. smolecule.cominnospk.com The compound is also of interest in medicinal chemistry research as a scaffold for developing new molecules with potential therapeutic applications. smolecule.com

| Application Area | Specific Use / Research Finding |

| Organic Synthesis | Intermediate for complex molecules like indoles, benzimidazoles, and quinazolines. ontosight.aismolecule.com |

| Cross-Coupling Reactions | Substrate in Suzuki-Miyaura and other palladium-catalyzed couplings to form C-C bonds. ontosight.aismolecule.comrsc.org |

| Pharmaceutical Synthesis | Building block for active pharmaceutical ingredients (APIs). ontosight.aismolecule.com |

| Materials Science | Precursor for derivatives used in polymers and liquid crystals. smolecule.com |

| Dye & Pigment Production | Intermediate in the synthesis of various dyes and pigments. ontosight.ai |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRDNPXYNJQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194175 | |

| Record name | 4-Iodo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-97-5 | |

| Record name | 4-Iodo-2-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41252-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041252975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODO-2-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT8U6W83D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Iodo 2 Nitrotoluene

Classical Synthetic Approaches

The synthesis of 4-Iodo-2-nitrotoluene can be achieved through two primary classical pathways: the nitration of a pre-iodinated precursor and the iodination of a pre-nitrated precursor.

Nitration of p-Iodotoluene with Concentrated Nitric Acid

A principal method for synthesizing this compound involves the direct nitration of 4-iodotoluene (B166478) (p-iodotoluene). This reaction is a typical electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the aromatic ring. The existing methyl and iodo substituents on the ring direct the position of the incoming nitro group. Both the methyl group (activating) and the iodo group (deactivating) are ortho-, para-directors. In 4-iodotoluene, the positions ortho to the activating methyl group are positions 2 and 6, while the positions ortho to the iodo group are 3 and 5. The nitration reaction preferentially introduces the nitro group at the 2-position, ortho to the activating methyl group, to yield this compound. uncw.edunih.gov

The nitration of substituted toluenes is typically conducted using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid". nih.govlibretexts.org Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Key optimization parameters are critical for maximizing the yield of the desired product and minimizing side reactions, such as the formation of other isomers or dinitrated products. sciencemadness.org

Temperature: The reaction is highly exothermic and requires careful temperature control. The addition of the nitrating mixture to the substrate is typically performed at low temperatures, often between -10 °C and 5 °C, using an ice-salt or ice-water bath. sciencemadness.orgoc-praktikum.de Maintaining a low temperature throughout the addition process is crucial to prevent over-nitration and enhance the regioselectivity. icm.edu.pl After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. oc-praktikum.de

Stirring: Vigorous and constant stirring is essential to ensure proper mixing of the reactants, facilitate efficient heat transfer to the cooling bath, and maintain a homogenous reaction mixture. sciencemadness.org

pH Control: The reaction is conducted under strongly acidic conditions. Following the reaction, the mixture is typically quenched by pouring it onto ice. The resulting acidic solution is then neutralized, often by washing the organic phase with a basic solution like sodium bicarbonate, to remove residual acids. oc-praktikum.de

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generation of nitronium ion (NO₂⁺) |

| Temperature | -10 °C to 5 °C (addition), then warm to RT | Control reaction rate, prevent side reactions |

| Stirring | Vigorous and constant | Ensure homogeneity and heat transfer |

| Work-up | Quenching on ice, neutralization (e.g., NaHCO₃ wash) | Stop reaction, remove acid catalyst |

After the initial work-up, which involves quenching the reaction, separating the organic layer, and washing with water and a basic solution to remove acids, the crude product often contains a mixture of the desired this compound, any unreacted starting material, and potentially small amounts of isomeric byproducts. oc-praktikum.de

Further purification is necessary to isolate the target compound. A common and effective method is column chromatography . This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (an organic solvent or solvent mixture) is passed through the column. oc-praktikum.de Molecules are separated based on polarity; in this case, the polarity differences between this compound and any impurities allow for their separation. The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound. cardiff.ac.uk

Alternative purification methods include fractional distillation under reduced pressure or recrystallization from a suitable solvent like ethanol (B145695) or methanol. nih.govoc-praktikum.de

The efficiency of the nitration of 4-iodotoluene is primarily governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. The activating nature of the methyl group strongly favors substitution at its ortho positions (2 and 6). Therefore, the formation of this compound is the major pathway.

Iodination Reactions of Nitroaromatic Precursors

An alternative synthetic route to this compound is the direct iodination of 2-nitrotoluene (B74249). In this approach, the nitro group is already present on the toluene ring and directs the incoming iodo group. The nitro group is a strong deactivating group and a meta-director. In 2-nitrotoluene, the positions meta to the nitro group are 4 and 6. Due to steric hindrance from the adjacent methyl group, electrophilic attack is favored at the 4-position, leading to the formation of this compound.

Direct iodination of aromatic compounds with molecular iodine (I₂) is often difficult due to the low electrophilicity of iodine and the formation of hydrogen iodide (HI), which can reverse the reaction. babafaridgroup.edu.in Therefore, electrophilic iodination strategies, especially for deactivated rings like 2-nitrotoluene, require the use of an iodinating agent in the presence of an activating agent or an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. youtube.com

One documented successful strategy involves the use of N-Iodosuccinimide (NIS) in sulfuric acid . researchgate.net This system generates a highly electrophilic iodine species capable of iodinating deactivated aromatic compounds. A study reported the synthesis of this compound from 2-nitrotoluene using this method. researchgate.net

| Parameter | Condition/Value |

|---|---|

| Substrate | 2-Nitrotoluene |

| Reagent | N-Iodosuccinimide (NIS) in H₂SO₄ |

| Temperature | 0 °C |

| Reaction Time | 60 minutes |

| Product | This compound |

| Yield | 41% |

Other electrophilic iodination systems that can be employed for deactivated arenes include:

Iodine and an oxidizing agent: A mixture of molecular iodine with an oxidizing agent such as nitric acid, hydrogen peroxide (H₂O₂), or iodic acid (HIO₃) can generate the electrophilic iodine species required for the reaction. babafaridgroup.edu.inresearchgate.netgoogle.comrsc.org The reaction with nitric acid is believed to proceed via an iodinating species like protonated NO₂I. rsc.org

These methods provide a viable alternative pathway, starting from a different commercially available precursor to achieve the target molecule.

Role of Oxidants in Facilitating Iodination

Direct iodination of aromatic rings with molecular iodine (I₂) is generally an unfavorable process as iodine is the least reactive of the halogens. libretexts.org To overcome this, an oxidizing agent is required to convert I₂ into a more potent electrophilic species, often represented as I⁺. libretexts.orggoogle.com This "activated" iodine is then capable of undergoing electrophilic aromatic substitution with the electron-rich aromatic ring of a substrate like 2-nitrotoluene.

The primary function of the oxidant is to facilitate the in situ generation of the iodinating agent. This process involves the oxidation of iodide ions (I⁻) or molecular iodine (I₂) to a higher oxidation state that is active for iodination. google.com The unreactive iodide counter-ions produced during the reaction are conveniently oxidized back to molecular iodine or even to iodine cations, making them available again for the aromatic substitution. google.com

The use of solid, stable, and environmentally friendly oxidants has gained traction. Sodium percarbonate (2Na₂CO₃·3H₂O₂), considered a "dry carrier" of hydrogen peroxide, is an eco-friendly, inexpensive, and easy-to-handle option for oxidative iodination reactions. mdpi.org Similarly, the urea-hydrogen peroxide adduct (UHP) is another solid source of H₂O₂ used for the same purpose. mdpi.orgorganic-chemistry.org

| Oxidant | Role | Example Application | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Oxidizes I₂ to a more powerful electrophilic species (I⁺) | Iodination of various aromatic rings | libretexts.org |

| Iodic Acid (HIO₃) | Strong oxidizing agent that activates molecular iodine | Iodination of ortho-hydroxy substituted aromatic carbonyl compounds | google.com |

| Copper(II) Chloride (CuCl₂) | Accelerates iodination by oxidizing I₂ | General aromatic iodination | libretexts.org |

| Sodium Percarbonate | Eco-friendly solid source of H₂O₂ | Oxidative iodination of various arenes | mdpi.org |

| (Diacetoxyiodo)benzene (PIDA) | Hypervalent iodine(III) reagent used as an oxidant | Oxidative functionalizations of organic substrates | researchgate.net |

Regioselectivity Control in Aromatic Iodination

When an electrophilic aromatic substitution reaction is performed on a substituted benzene (B151609) ring, the position of the incoming electrophile is directed by the substituent already present. youtube.com In the synthesis of this compound, the starting material is 2-nitrotoluene, which has two substituents on the benzene ring: a methyl group (-CH₃) at position 1 and a nitro group (-NO₂) at position 2.

The directing effects of these groups determine the position of the incoming iodine atom.

Methyl Group (-CH₃): This is an electron-donating group (EDG) and is considered an activator. youtube.com Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.comvanderbilt.edu In 2-nitrotoluene, the positions ortho to the methyl group are 2 and 6, and the position para is 4.

Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) and is a deactivator. youtube.comlibretexts.org Deactivating groups (with the exception of halogens) direct incoming electrophiles to the meta position. youtube.comyoutube.com In 2-nitrotoluene, the positions meta to the nitro group are 4 and 6.

The final position of the iodine atom is a result of the combined influence of both groups. Both the methyl and nitro groups direct the incoming electrophile to position 4 (para to the methyl group and meta to the nitro group) and position 6 (ortho to the methyl group and meta to the nitro group). However, the formation of this compound is generally favored over the 6-iodo isomer due to steric hindrance. The bulky nitro group at position 2 sterically hinders the approach of the electrophile to the adjacent position 6, making position 4 the more accessible site for substitution. This interplay of electronic and steric effects is crucial for achieving high regioselectivity in the synthesis. nih.gov

| Substituent | Type | Directing Effect | Favored Positions for Iodination |

|---|---|---|---|

| Methyl (-CH₃) | Electron-Donating (Activating) | Ortho, Para-Director | 4 (para), 6 (ortho) |

| Nitro (-NO₂) | Electron-Withdrawing (Deactivating) | Meta-Director | 4 (meta), 6 (meta) |

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for preparing compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for C-I Bond Formation

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-halogen bonds. researchgate.netmdpi.com These methods can provide high yields and excellent regio-control, often under milder conditions than traditional approaches. researchgate.net Catalysts based on palladium, copper, rhodium, and gold have been developed for the iodination of arenes. researchgate.net

One major strategy involves the C-H activation/functionalization, where a transition metal catalyst facilitates the direct conversion of a C-H bond on the aromatic ring into a C-I bond. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. For example, palladium-catalyzed ortho-selective C-H iodination has been achieved using I₂ as the iodine source. researchgate.net The iodide ligand plays a unique role in reactions catalyzed by late transition metals, often accelerating key steps in the catalytic cycle. rsc.org While specific examples for the direct C-H iodination of 2-nitrotoluene to this compound via this method are specialized, the principles are widely applicable to the synthesis of iodoarenes. researchgate.netresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comsemanticscholar.org This has led to the development of more sustainable synthetic routes.

Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, is an emerging environmentally friendly alternative to conventional solvent-based synthesis. beilstein-journals.orgjopir.in These solvent-free, or "neat grinding," reactions can offer significant advantages, including reduced waste, shorter reaction times, and sometimes unique reactivity. beilstein-journals.orgnih.gov

The mechanochemical halogenation of aromatic C-H bonds has been demonstrated using N-halosuccinimides as the halogen source. beilstein-journals.orgnih.gov For instance, the direct and selective mechanochemical halogenation of azobenzenes has been achieved in a ball mill. nih.gov While a specific protocol for the mechanochemical synthesis of this compound is not widely documented in general literature, the principles of mechanochemical C-H iodination using reagents like N-iodosuccinimide (NIS) present a promising solvent-free strategy for its synthesis. nih.govacs.org This approach aligns with the goals of green chemistry by minimizing solvent use, which is a major contributor to chemical waste. jopir.in

The use of non-toxic, renewable, and safe reagents is a core principle of green chemistry. mdpi.com In the context of synthesizing this compound, this primarily involves replacing hazardous oxidants and iodine sources with greener alternatives.

Sustainable Catalytic Systems (e.g., β-Cyclodextrin-based catalysts)

The pursuit of green chemistry has driven research into environmentally benign catalytic systems for organic synthesis. β-Cyclodextrin, a cyclic oligosaccharide derived from starch, stands out as a promising biodegradable and non-toxic supramolecular catalyst. Its unique structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to act as a microreactor in aqueous solutions, encapsulating nonpolar guest molecules and facilitating reactions.

While direct catalytic data for the synthesis of this compound using β-cyclodextrin is not extensively documented, the principle has been demonstrated in related aromatic substitutions. Research on the iodination of phenol (B47542) using iodine (I₂) has shown that β-cyclodextrin can significantly influence the regioselectivity of the reaction, favoring the formation of the para-substituted product. acs.org This effect is attributed to the specific orientation of the phenol molecule within the cyclodextrin (B1172386) cavity, which sterically hinders attack at the ortho positions while leaving the para position accessible to the iodinating agent.

This principle can be extrapolated to the synthesis of this compound from 2-nitrotoluene. By forming a host-guest inclusion complex, β-cyclodextrin could orient the 2-nitrotoluene substrate to favor iodination at the C-4 position. Such a system offers numerous advantages over conventional methods that often rely on harsh acids and organic solvents. The use of water as a solvent, coupled with the potential for catalyst recovery and reuse, aligns with the core tenets of sustainable chemistry.

| Feature | Description | Sustainability Benefit |

|---|---|---|

| Catalyst | β-Cyclodextrin | Derived from a renewable resource (starch), biodegradable, and non-toxic. |

| Solvent | Water | Eliminates the need for volatile and often toxic organic solvents. |

| Selectivity | Potential for high regioselectivity (para-iodination) | Reduces the formation of unwanted isomers, minimizing waste and simplifying purification. acs.org |

| Reaction Conditions | Typically mild (e.g., room temperature) | Lowers energy consumption compared to reactions requiring high heat. |

| Recyclability | The catalyst can potentially be recovered and reused. | Improves process efficiency and reduces overall cost and waste. |

Multi-step Synthesis Design for Functionalized Toluene Derivatives

This compound is a key intermediate in the synthesis of functionalized toluene derivatives. Its value lies in the distinct reactivity of its three substituents, which can be manipulated selectively. The design of a synthetic route to this compound requires careful consideration of the directing effects of the substituents to ensure the desired 1,2,4-substitution pattern is achieved efficiently.

Sequential Nitration and Iodination Pathways

The synthesis of this compound from toluene is typically approached via a two-step electrophilic aromatic substitution sequence. The order of these steps is critical for controlling the regiochemical outcome.

Preferred Pathway: Nitration followed by Iodination

Nitration of Toluene: The first step involves the nitration of toluene, commonly using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). sciencemadness.org The methyl group (-CH₃) is an activating, ortho-, para-directing group. This reaction yields a mixture of isomers, primarily 2-nitrotoluene and 4-nitrotoluene (B166481), which must then be separated. sciencemadness.org

Iodination of 2-Nitrotoluene: The isolated 2-nitrotoluene is then subjected to iodination. The directing effects of the substituents on the 2-nitrotoluene ring determine the position of the incoming iodine atom. The methyl group directs ortho and para (to positions 4 and 6), while the deactivating nitro group (-NO₂) directs meta (also to positions 4 and 6). Because both groups cooperatively direct the incoming electrophile to the same positions, and position 4 is sterically more accessible, iodination proceeds with high selectivity. Specific methods, such as using N-iodo reagents in the presence of a strong acid like H₂SO₄, can effectively install the iodine atom at the C-4 position to yield this compound. lookchem.com

An alternative pathway involving the iodination of toluene first is generally less efficient for producing the desired isomer. Nitrating 4-iodotoluene would result in a mixture of products because both the methyl and iodo substituents are ortho-, para-directors, leading to poor regioselectivity and difficult purification.

| Pathway | Step 1 Intermediate | Step 2 Regioselectivity | Outcome |

|---|---|---|---|

| Nitration → Iodination | 2-Nitrotoluene | High; both -CH₃ and -NO₂ groups direct to the C-4 position. lookchem.com | Preferred route; leads to the desired product with high purity. |

| Iodination → Nitration | 4-Iodotoluene | Low; competing directing effects from -CH₃ and -I lead to a mixture of isomers. | Inefficient; results in lower yield of the target molecule and complex purification. |

Strategic Introduction of Substituents for Target Molecules

This compound serves as a versatile platform for synthesizing more complex molecules, as its functional groups can be independently modified. This allows for the strategic introduction of new substituents and the construction of diverse molecular architectures.

The compound is a known synthetic intermediate for producing 3-(4-methyl-3-nitro-phenyl)-1H-indole, a molecule with potential applications in the pharmaceutical industry. lookchem.comfishersci.ca This transformation highlights its utility as a building block for heterocyclic compounds.

The key to its versatility lies in the orthogonal reactivity of its functional groups:

The Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. sciencemadness.org This transformation opens up a vast array of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates, or acylation to form amides.

The Iodo Group: The carbon-iodine bond is relatively weak, making the iodo substituent an excellent leaving group in nucleophilic aromatic substitution and a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of complex fragments to the aromatic ring.

The Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions, analogous to the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. askfilo.com This adds another handle for functionalization, such as ester or amide formation.

| Initial Functional Group | Type of Reaction | Resulting Functional Group/Structure | Example Application |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Synthesis of dyestuffs, pharmaceuticals via diazotization. |

| Iodo (-I) | Pd-catalyzed Cross-Coupling | Aryl, Alkyl, or Alkenyl group (-R) | Building complex carbon skeletons for agrochemicals or materials science. |

| Methyl (-CH₃) | Oxidation | Carboxylic Acid (-COOH) | Formation of esters and amides for bioactive molecules. |

| Entire Molecule | Condensation/Cyclization | Heterocyclic structures (e.g., Indoles) | Used as a precursor for 3-(4-methyl-3-nitro-phenyl)-1H-indole. lookchem.comfishersci.ca |

Chemical Reactivity and Transformation of 4 Iodo 2 Nitrotoluene

Reactions Involving the Iodo Group

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the iodo group an excellent leaving group in a variety of reactions. This high reactivity is a cornerstone of the synthetic utility of 4-Iodo-2-nitrotoluene.

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the nitro group serves as a powerful activating group. youtube.com

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (the iodo group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of the nitro group at the ortho position is crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.orgnih.gov In the second step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com While fluoride (B91410) is often the best leaving group for SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, the C-I bond's weakness still allows iodine to function as a competent leaving group in highly activated systems.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, a field of work recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgmdpi.com Aryl iodides, such as this compound, are highly reactive substrates for these transformations due to the ease of oxidative addition of the C-I bond to a Palladium(0) catalyst. wikipedia.orgrsc.org

The primary application of these coupling reactions is the construction of new carbon-carbon bonds, replacing the iodo group with a new carbon-based functionality.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base yields a biaryl or an arylated alkene, respectively. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The coupling of this compound with an alkyne provides a direct route to substituted arylalkynes. The reaction can be carried out under mild conditions, including at room temperature. wikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a method to arylate alkenes, for example, by reacting this compound with an alkene like n-butyl acrylate. researchgate.netorganic-chemistry.org

| Reaction Name | Coupling Partner | General Product Structure |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | 2-Nitro-4-R-toluene (e.g., a biaryl) |

| Sonogashira Coupling | R-C≡C-H (Terminal Alkyne) | 2-Nitro-4-(alkynyl)-toluene |

| Heck Reaction | R-CH=CH₂ (Alkene) | 2-Nitro-4-(alkenyl)-toluene |

The C-C bond-forming capability of palladium-catalyzed cross-coupling reactions makes them indispensable for the synthesis of complex organic molecules, including pharmaceuticals and natural products. myskinrecipes.comwikipedia.org this compound can serve as a key building block in these synthetic pathways. For example, it is used as a synthetic intermediate to produce 3-(4-methyl-3-nitro-phenyl)-1H-indole, a compound structure found in various biologically active molecules. lookchem.comfishersci.ca The versatility of these reactions allows for the introduction of diverse structural motifs, which is a critical aspect of drug discovery and development. myskinrecipes.com

The iodo group can be removed and replaced with a hydrogen atom through a process known as hydrodeiodination. This reduction can be achieved using various methods. Catalytic hydrogenation is a common technique, although the choice of catalyst is critical to avoid the simultaneous reduction of the nitro group. Catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenation but can also lead to dehalogenation, sometimes as an unwanted side reaction. commonorganicchemistry.com Specific conditions can be optimized to favor the selective removal of the iodine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Reactions Involving the Nitro Group

The nitro group is a versatile functional group, primarily known for its ability to be reduced to an amine. This transformation is one of the most important reactions of aromatic nitro compounds as it provides a gateway to a vast array of other functionalities. masterorganicchemistry.com

The reduction of the nitro group in this compound to form 4-iodo-2-aminotoluene must be performed with chemoselectivity to avoid disturbing the iodo group. Several methods are available to achieve this transformation.

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. masterorganicchemistry.com While highly effective, care must be taken as some catalysts can also reduce the aryl halide. Using Raney nickel is often preferred over Pd/C for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Reductions: The use of easily oxidized metals in the presence of acid is a classic and reliable method for nitro group reduction. masterorganicchemistry.com Common systems include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another mild reagent that effectively reduces nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Sulfide-Based Reductions: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be useful alternatives when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.comsciencemadness.org This method can sometimes offer high selectivity for the reduction of one nitro group in the presence of others. commonorganicchemistry.com

| Reagent/System | Conditions | Product | Selectivity Notes |

| H₂ / Raney Ni | Catalytic Hydrogenation | 4-Iodo-2-aminotoluene | Good for preserving the C-I bond. commonorganicchemistry.com |

| Fe / HCl or AcOH | Acidic | 4-Iodo-2-aminotoluene | Mild method, generally preserves the C-I bond. masterorganicchemistry.com |

| SnCl₂ | Acidic/Alcohol | 4-Iodo-2-aminotoluene | Mild conditions, high chemoselectivity. commonorganicchemistry.com |

| H₂ / Pd/C | Catalytic Hydrogenation | 4-Iodo-2-aminotoluene | Effective, but may cause hydrodeiodination (loss of iodine). commonorganicchemistry.com |

Reactions Involving the Methyl Group

The methyl group of this compound is susceptible to reactions characteristic of benzylic positions.

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic ring. libretexts.org This allows for selective functionalization at this position.

Oxidation: The methyl group can be oxidized to a variety of functional groups depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid, yielding 4-iodo-2-nitrobenzoic acid. chemcontent.comwikipedia.org Milder or more controlled oxidation can lead to the formation of 4-iodo-2-nitrobenzaldehyde. For instance, oxidation of related nitrotoluenes to aldehydes has been achieved using methods like treatment with chromium trioxide in acetic anhydride. orgsyn.org

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.org This reaction would produce 4-iodo-2-nitrobenzyl bromide. This benzylic halide is a valuable synthetic intermediate, as the bromine atom can be subsequently displaced by a variety of nucleophiles.

The table below outlines potential benzylic functionalization reactions for this compound.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄/H₂O, heat | 4-Iodo-2-nitrobenzoic acid | A strong, non-selective oxidation method. chemcontent.com |

| Oxidation to Aldehyde | CrO₃ in Acetic Anhydride | 4-Iodo-2-nitrobenzaldehyde | Requires controlled conditions to prevent over-oxidation to the carboxylic acid. orgsyn.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 4-Iodo-2-nitrobenzyl bromide | A selective free-radical substitution at the benzylic position. wikipedia.org |

Influence of Substituent Effects on Reactivity and Selectivity

The strong electron-withdrawing nitro group dominates the reactivity of the aromatic ring, rendering it highly electron-deficient. epa.gov This deactivation severely curtails its reactivity in electrophilic aromatic substitutions. While the methyl and iodo groups direct ortho and para, the overriding deactivation by the nitro group means that forcing conditions are necessary for any EAS reaction to proceed, with the meta position relative to the nitro group (C-5) being a potential, albeit unfavored, site of reaction.

In contrast, this electron deficiency is advantageous for nucleophilic aromatic substitution. The nitro group, positioned ortho to the methyl group and para to the iodo group, strongly activates the C-4 position for nucleophilic attack, enabling the displacement of the iodide ion. This makes the C-I bond a key reactive site for introducing nucleophiles onto the aromatic ring.

For reactions at the methyl group, the electronic nature of the ring substituents also plays a role. The electron-withdrawing nitro group can influence the stability of intermediates in radical reactions at the benzylic position. The benzylic C-H bonds are inherently weakened by their proximity to the aromatic ring, facilitating reactions like oxidation and halogenation. libretexts.org The selectivity for these reactions is high for the benzylic position over other positions on the molecule.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), within a molecule. The chemical shifts, coupling constants, and multiplicity of NMR signals offer a detailed map of the molecular structure.

¹H NMR Spectral Analysis

A detailed analysis of the proton NMR spectrum of 4-Iodo-2-nitrotoluene would be expected to reveal distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro group and the iodine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values) compared to unsubstituted toluene (B28343).

Based on the substitution pattern, the aromatic region would display a characteristic splitting pattern for the three non-equivalent protons. The proton positioned between the nitro and iodo groups would likely experience the greatest deshielding effect. The coupling constants (J-values) between adjacent protons would provide definitive evidence for their relative positions on the aromatic ring. The methyl group would appear as a singlet in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | d | ~2 |

| H-5 | 7.8 - 8.0 | dd | ~8, ~2 |

| H-6 | 7.2 - 7.4 | d | ~8 |

| CH₃ | 2.5 - 2.7 | s | - |

Note: These are predicted values and may vary from experimental data.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound would be expected to show seven distinct signals corresponding to its seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbon atom bearing the nitro group (C-2) and the carbon atom bearing the iodine atom (C-4) would exhibit characteristic chemical shifts. The ipso-carbon attached to the nitro group would be significantly deshielded, while the carbon attached to the iodine atom would also show a downfield shift, though typically less pronounced than that caused by a nitro group. The remaining aromatic carbons and the methyl carbon would resonate at predictable chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 135 - 140 |

| C-2 | 148 - 153 |

| C-3 | 125 - 130 |

| C-4 | 90 - 95 |

| C-5 | 138 - 143 |

| C-6 | 128 - 133 |

| CH₃ | 20 - 25 |

Note: These are predicted values and may vary from experimental data.

Advanced NMR Techniques

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could further confirm the spatial proximity of the methyl protons to the adjacent aromatic proton.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

GC-MS for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds before their detection by mass spectrometry. For this compound, GC-MS would serve to confirm its identity and assess its purity. The retention time from the gas chromatogram would be characteristic of the compound under specific analytical conditions. The mass spectrum obtained would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

ESI-MS for Molecular Weight and Fragmentation Pattern Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with high accuracy. In the positive ion mode, the spectrum would be expected to show a peak corresponding to the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the this compound structure. Expected fragmentation pathways could include the loss of the nitro group (NO₂) and the iodine atom (I), as well as fragmentation of the toluene backbone.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups and elucidate the molecular structure of a compound. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be constructed based on the known vibrational modes of its constituent functional groups (nitro, iodo, methyl) and the toluene backbone, drawing comparisons with similar molecules like nitrotoluene isomers and other halogenated nitrotoluenes. researchgate.netnih.govnih.gov

The vibrational spectrum of this compound is dominated by the characteristic bands of the nitro (NO₂) and iodo (C-I) groups.

The nitro group gives rise to two prominent, strong stretching vibrations: the asymmetric stretch (νₐₛ NO₂) and the symmetric stretch (νₛ NO₂). For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. These bands are generally strong in the IR spectrum due to the large change in dipole moment during the vibration. In the Raman spectrum, their intensities can be variable.

The iodo moiety is characterized by the C-I stretching vibration (ν C-I). Due to the heavy mass of the iodine atom, this vibration occurs at a much lower frequency, typically in the range of 600-500 cm⁻¹. This region of the spectrum can also contain other vibrations, so careful assignment is necessary.

Below is a table of expected vibrational band assignments for the key moieties in this compound based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric NO₂ Stretch (νₐₛ NO₂) | 1550 - 1520 | Strong | Medium |

| Symmetric NO₂ Stretch (νₛ NO₂) | 1355 - 1330 | Strong | Strong |

| C-I Stretch (ν C-I) | 600 - 500 | Medium-Strong | Strong |

| NO₂ Scissoring (δ NO₂) | 890 - 835 | Medium | Weak |

| NO₂ Rocking (ρ NO₂) | ~530 | Medium | Weak |

Note: The exact positions of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.

The planarity of the benzene (B151609) ring in this compound is a key feature of its conformation. The nitro group is known to be coplanar with the aromatic ring to maximize resonance stabilization. The orientation of the methyl group and the iodine atom is fixed by their positions on the ring.

Intermolecular interactions in the solid state are expected to be influenced by weak hydrogen bonds between the methyl group hydrogens and the oxygen atoms of the nitro group of neighboring molecules, as well as by dipole-dipole interactions arising from the polar C-NO₂ and C-I bonds. These interactions can lead to shifts and splitting of vibrational bands in the solid-state IR and Raman spectra compared to the spectra in a non-polar solvent or in the gas phase. For instance, intermolecular hydrogen bonding can cause a broadening and a shift to lower wavenumbers of the involved vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. researchgate.net

The UV-Vis spectrum of this compound is primarily determined by the chromophores present in the molecule. A chromophore is a part of a molecule responsible for its color, which in this case is the nitrated and iodinated benzene ring. The main electronic transitions expected for this compound are π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* transitions. For substituted benzenes, these transitions typically occur at wavelengths below 300 nm. The presence of the nitro and iodo substituents, which can participate in resonance with the ring, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted toluene.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths.

The expected UV-Vis absorption maxima for this compound, based on data for similar aromatic nitro compounds, are presented in the table below. researchgate.netresearchgate.net

| Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 280 | High |

| n → π | ~330 - 360 | Low |

Note: The solvent used can significantly influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the absorption maxima.

Crystallography for Solid-State Structure Determination

As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed discussion of its crystal structure, including lattice parameters, space group, and precise intermolecular interactions in the solid state, cannot be provided at this time.

Computational modeling, based on density functional theory (DFT), could provide a theoretical prediction of its solid-state structure. Such studies on similar molecules, like 2-chloro-4-nitrotoluene, have been performed to complement spectroscopic data. nih.gov A theoretical crystal structure would allow for the analysis of packing arrangements and the identification of potential hydrogen bonds and other non-covalent interactions that govern the solid-state architecture of the molecule.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

4-Iodo-2-nitrotoluene serves as a critical starting material in the synthesis of complex organic molecules with potential therapeutic applications. myskinrecipes.com Its reactivity allows for its incorporation into diverse molecular scaffolds, contributing to the development of new drug candidates. myskinrecipes.com

A significant application of this compound in pharmaceutical chemistry is its use in the synthesis of indole (B1671886) derivatives. Specifically, it is a key reactant in the production of 3-(4-methyl-3-nitro-phenyl)-1H-indole. lookchem.comfishersci.ca This reaction highlights the utility of this compound in forming carbon-carbon bonds to construct the indole core, a privileged scaffold in medicinal chemistry found in numerous biologically active compounds.

Table 1: Synthesis of an Indole Derivative

| Reactant | Product | Synthesis Temperature |

|---|---|---|

| This compound | 3-(4-methyl-3-nitro-phenyl)-1H-indole | 40°C fishersci.ca |

The presence of both iodo and nitro functional groups makes this compound a versatile intermediate for creating a wide array of biologically active molecules. lookchem.com The nitro group can be reduced to an amine, which can then undergo various reactions to build complex heterocyclic systems. The iodine atom is susceptible to nucleophilic substitution and is an excellent coupling partner in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. iodobenzene.ltd This dual reactivity is exploited in pharmaceutical research to construct novel chemical structures for evaluation as potential new drugs. myskinrecipes.com

Mitomycins are a family of potent natural products known for their antibacterial and anti-cancer activities. beilstein-journals.orgnih.govresearchgate.net Their complex tetracyclic pyrrolo-indole skeleton presents a significant challenge for synthetic chemists. beilstein-journals.orgnih.gov Research into the total synthesis of mitomycin analogues, such as FR-900482, has utilized nitrotoluene derivatives as key building blocks. nih.gov In these synthetic routes, a nitrotoluene fragment is coupled with another complex aldehyde to construct the core structure. nih.gov This strategy underscores the importance of nitrotoluenes in assembling the intricate architecture required for the biological activity of these potent antibacterial and anticancer agents. beilstein-journals.orgnih.gov

Role in Agrochemical and Dye Production

This compound serves as an intermediate in the manufacturing of agrochemicals and dyes. myskinrecipes.comiodobenzene.ltd In agrochemical synthesis, its structure can be incorporated into larger molecules to produce herbicides and pesticides. myskinrecipes.com The reactivity of the nitro and iodo groups facilitates the construction of complex molecules with desired biological activities for crop protection. myskinrecipes.com

In the dye industry, nitrotoluene derivatives are fundamental for producing colorants. innospk.comwikipedia.org For instance, the related compound 4-nitrotoluene (B166481) is used to create stilbene (B7821643) derivatives, which are employed as fluorescent whitening agents and dyes. innospk.comwikipedia.org The functional groups on this compound provide reactive handles to build chromophoric systems, making it a useful precursor in the synthesis of various dyes and pigments. myskinrecipes.com

Development of Organic Electronic Materials

Organic electronics is a field focused on carbon-based molecules and polymers with desirable electronic properties. wikipedia.org There is growing interest in using novel functionalized indigo (B80030) derivatives for applications in organic electronics. lookchem.com The synthesis of such complex organic molecules often relies on versatile building blocks. Given that nitrotoluene derivatives are precursors in the synthesis of various dyes, this compound represents a potential starting material for creating new organic semiconductors and other materials for electronic devices. nih.gov

Advanced Chemical Reagent for Specific Transformations

The chemical properties of this compound make it an advanced reagent for specific chemical transformations. iodobenzene.ltd The iodine atom, being a large and relatively weakly bound halogen, is a good leaving group in nucleophilic aromatic substitution reactions and a key participant in various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. iodobenzene.ltd The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack and can itself be transformed into other functional groups, most commonly an amino group through reduction. iodobenzene.ltd This allows for subsequent derivatization, making this compound a valuable tool for constructing specifically functionalized aromatic compounds. myskinrecipes.com

Analytical Reagent for Chromatographic Separations

The utility of a compound as an analytical reagent in chromatography often hinges on its ability to react selectively with target analytes to form derivatives with enhanced detectability. This process, known as derivatization, is a cornerstone of modern chromatographic analysis, enabling the separation and quantification of compounds that would otherwise be difficult to detect.

While direct, extensive research on the application of this compound as a derivatizing agent for chromatographic separations is not widely documented in publicly available literature, its chemical structure suggests potential utility in this area. The presence of an activated iodine atom, due to the electron-withdrawing nitro group, makes it susceptible to nucleophilic substitution reactions. This reactivity could theoretically be exploited for the pre-column or post-column derivatization of certain classes of analytes.

For instance, analytes containing nucleophilic functional groups, such as thiols or amines, could potentially react with this compound. The resulting derivative would incorporate the nitrotoluene moiety, which can act as a chromophore, enhancing the ultraviolet (UV) absorbance of the analyte. This would allow for more sensitive detection by UV-Vis detectors commonly used in High-Performance Liquid Chromatography (HPLC).

Hypothetical Derivatization Reaction for Chromatographic Analysis

| Analyte Functional Group | Potential Reaction with this compound | Resulting Derivative | Enhanced Detection |

| Thiol (-SH) | Nucleophilic substitution of iodine | Thioether | UV-Vis |

| Primary Amine (-NH2) | Nucleophilic substitution of iodine | Secondary Amine | UV-Vis |

| Secondary Amine (-NHR) | Nucleophilic substitution of iodine | Tertiary Amine | UV-Vis |

It is important to emphasize that the above table represents a theoretical application based on the chemical properties of this compound. Detailed experimental studies, including reaction conditions, derivatization efficiency, and chromatographic performance of the derivatives, would be necessary to validate its efficacy as a derivatizing reagent.

Reagent for Detection of Specific Chemical Entities

Beyond its potential role in chromatography, this compound could also be explored as a reagent for the detection of specific chemical entities, potentially in the development of chemical sensors. The principle behind such an application would again rely on a specific and detectable chemical reaction between this compound and the target analyte.

The reactivity of the iodinated and nitrated aromatic ring could be harnessed to produce a measurable signal, such as a color change (colorimetric sensing) or the emission of light (fluorometric sensing), upon interaction with a specific molecule. For example, a reaction that leads to a significant shift in the absorption spectrum of the molecule could form the basis of a colorimetric sensor.

Potential Sensing Mechanisms

| Sensing Type | Hypothetical Mechanism | Target Analyte Example |

| Colorimetric | Reaction leading to a conjugated system with altered light absorption. | Anions or nucleophiles |

| Fluorometric | Synthesis of a fluorescent derivative that is quenched or enhanced upon binding to the analyte. | Metal ions |

The development of such a reagent would require significant research and development, including the synthesis of modified this compound derivatives to optimize selectivity and sensitivity for a particular target.

While this compound is well-established as a synthetic intermediate, its journey into the realm of analytical chemistry is still in its nascent stages. The chemical properties of this compound suggest a theoretical potential for its use as a derivatizing agent in chromatography and as a reagent for the detection of specific chemical species. However, the realization of this potential is contingent upon dedicated research to explore and validate these applications experimentally. Future studies in this area could unlock new and valuable tools for the analytical chemist, further broadening the utility of this versatile molecule.

Environmental and Toxicological Research Perspectives

Environmental Fate and Transformation Studies

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its mobility between different environmental compartments.

The degradation of 4-Iodo-2-nitrotoluene in the environment is expected to proceed through pathways characteristic of both nitroaromatic and iodoaromatic compounds, primarily microbial degradation and photolysis.

Anaerobic Degradation: Under anaerobic conditions, the nitro group of nitroaromatic compounds is susceptible to reduction by microorganisms. nih.gov Bacteria can reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding amine, 4-iodo-2-aminotoluene. nih.gov For instance, several species of Clostridium and Desulfovibrio have been shown to reduce 2,4,6-trinitrotoluene (TNT) to its amino derivatives. nih.gov Similarly, studies on 4-nitrotoluene (B166481) have shown that it can be degraded under anaerobic conditions to form p-toluidine (4-aminotoluene). mst.dkmst.dk It is therefore highly probable that this compound would undergo a similar initial transformation, with the reduction of the nitro group being a key step in its anaerobic degradation pathway. Some bacterial strains, such as Mycobacterium sp. strain HL 4-NT-1, utilize 4-nitrotoluene as a sole source of nitrogen, carbon, and energy, converting it to 6-amino-m-cresol under anaerobic conditions. nih.gov

Aerobic Degradation: In aerobic environments, bacteria have evolved different strategies to degrade nitrotoluenes. One pathway involves the oxidation of the methyl group, as seen in Pseudomonas sp. strain 4NT, which degrades 4-nitrotoluene by initially oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzoate. asm.org The nitro group is subsequently reduced. asm.org Another pathway, observed in Mycobacterium sp., involves the partial reduction of the nitro group to a hydroxylamino intermediate, which then undergoes an enzyme-catalyzed rearrangement. nih.govresearchgate.net Given these precedents, this compound could potentially be degraded via initial oxidation of its methyl group or through reduction and rearrangement involving its nitro group.

Photolysis: Iodoaromatic compounds are known to be susceptible to photolysis, where the carbon-iodine (C-I) bond breaks upon absorption of ultraviolet light. chemrxiv.orgacs.orgacs.org This homolytic cleavage results in the formation of an aryl radical (the 2-nitro-4-methylphenyl radical in this case) and an iodine radical. chemrxiv.org This process is a significant degradation pathway for iodoaromatic compounds in sunlit surface waters and the atmosphere. chemrxiv.org The presence of the nitro group may influence the rate and products of photolysis. For 2-nitrotoluene (B74249), photolysis can lead to the formation of nitrophenols. nih.gov Therefore, the photolytic degradation of this compound is a plausible and important environmental fate process.

The mobility of this compound through soil, water, and the atmosphere is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

Soil: Based on data for 4-nitrotoluene, this compound is expected to be moderately to highly mobile in soil. mst.dkmst.dk Its mobility will be influenced by the soil's organic carbon content, with higher organic matter leading to increased adsorption and reduced mobility. Volatilization from moist soil surfaces is possible, but it is not expected to be a significant process from dry soil. nih.gov Biodegradation is a potential removal mechanism, but it may be slow, especially without an acclimated microbial population. mst.dknih.gov

Water: In aquatic systems, this compound is likely to be slightly soluble. fishersci.ca Its fate will be influenced by processes such as photolysis and volatilization. mst.dknih.gov Given its susceptibility to photochemical degradation, photolysis in sunlit surface waters could be a significant removal mechanism. nih.gov Volatilization from water is expected to play a role in its environmental distribution, with an estimated half-life of 25 hours in a model river one meter deep. mst.dk Adsorption to suspended solids and sediment is not expected to be a major fate process for the related compound 2-nitrotoluene. nih.gov

Atmosphere: If released into the atmosphere, this compound is likely to exist primarily in the vapor phase. nih.gov The dominant degradation process in the atmosphere would be its reaction with photochemically produced hydroxyl radicals. mst.dknih.gov The atmospheric half-life for 2-nitrotoluene due to this reaction is estimated to be around 23 to 42 days. nih.gov Direct photolysis may also contribute to its atmospheric degradation. mst.dknih.gov

Table 1: Predicted Environmental Mobility of this compound Based on Analog Compounds

| Environmental Compartment | Predicted Mobility/Fate | Basis for Prediction (Analog Compound) |

|---|---|---|

| Soil | Moderately to highly mobile. | 4-Nitrotoluene mst.dkmst.dk |

| Adsorption increases with organic matter. | General principle | |

| Slow biodegradation expected. | 2-Nitrotoluene, 4-Nitrotoluene mst.dknih.gov | |

| Water | Slightly soluble. | This compound fishersci.ca |

| Susceptible to photolysis. | Iodoaromatic compounds, 2-Nitrotoluene acs.orgnih.gov | |

| Volatilization is a potential fate process. | 4-Nitrotoluene mst.dk | |

| Atmosphere | Exists mainly in the vapor phase. | 2-Nitrotoluene nih.gov |

| Degraded by hydroxyl radicals and photolysis. | 2-Nitrotoluene, 4-Nitrotoluene mst.dknih.gov |

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). It is often estimated using the bioconcentration factor (BCF), which measures uptake from water alone.

There is no specific BCF data available for this compound. However, data for 4-nitrotoluene indicates a low potential for bioaccumulation. The measured BCF for 4-nitrotoluene in carp is less than 100, and calculated values are between 20 and 37. mst.dk These values are significantly below the threshold for a substance to be considered bioaccumulative (BCF > 2000). nih.gov While the presence of an iodine atom in this compound would increase its molecular weight and likely its octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, it is not expected to increase the BCF to a level of significant concern. Therefore, this compound is predicted to have a low bioaccumulation potential in aquatic organisms.

Impact on Ecosystems

The impact of a chemical on an ecosystem is assessed through its ecotoxicity, which is its potential to cause harm to various organisms.

Table 2: Ecotoxicity Data for 4-Nitrotoluene

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 49.7 mg/L | sigmaaldrich.com |

| Carp | BCF | < 100 | mst.dk |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms over a specified period. BCF (Bioconcentration Factor) is a measure of the extent of chemical accumulation in an organism from water.

Given that 4-nitrotoluene is toxic to aquatic organisms, it is reasonable to presume that this compound would exhibit similar or potentially greater toxicity. The introduction of a halogen atom, such as iodine, can sometimes increase the toxicity of an organic compound.

Risk Assessment and Management Strategies

A formal risk assessment for this compound has not been conducted due to the lack of specific data. However, a qualitative assessment can be made based on its predicted properties. The compound is expected to be mobile in the environment, persistent to some degree, and toxic to aquatic life. The primary routes of environmental release would likely be associated with its manufacture and use as a chemical intermediate.

Risk management strategies for a compound like this compound would focus on preventing its release into the environment. This would include:

Containment: Using closed systems during production and use to minimize fugitive emissions.

Wastewater Treatment: Implementing advanced wastewater treatment technologies at manufacturing facilities to remove the compound from effluents before discharge. Biological treatment methods, similar to those used for other nitrotoluenes, could be effective.

Spill Response: Developing and implementing emergency response plans to contain and remediate any accidental spills.

Regulatory Oversight: Classifying the compound based on the predicted hazards of its structural analogs (e.g., as toxic to aquatic life) to ensure proper handling, labeling, and disposal regulations are followed. For example, 4-nitrotoluene is classified in the EU as "Toxic (T)" and "Dangerous for the environment (N)". mst.dkmst.dk

Further research is essential to generate specific data on the environmental fate, bioaccumulation, and ecotoxicity of this compound to conduct a quantitative risk assessment and refine management strategies.

Future Directions and Research Opportunities

Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of nitroaromatic compounds often involves nitration using mixed acids (nitric and sulfuric acid), which presents environmental and safety challenges. nih.govepa.gov Future research will likely focus on developing greener and more sustainable synthetic routes to 4-Iodo-2-nitrotoluene.

Key research opportunities include:

Catalytic Nitration and Iodination: Investigating novel catalytic systems that can achieve high selectivity for the desired isomer under milder conditions. This includes the exploration of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to replace corrosive liquid acids.

Biocatalysis and Biomimetic Approaches: The use of enzymes or enzyme-mimicking catalysts, such as metalloporphyrins, for the selective oxidation and nitration of toluene (B28343) derivatives represents a frontier in green chemistry. researchgate.net Developing biocatalytic pathways could significantly reduce energy consumption and waste generation.

Flow Chemistry: Transitioning from batch to continuous flow processes for the synthesis of this compound can offer improved safety, better control over reaction parameters, higher yields, and easier scalability. This approach minimizes the handling of hazardous intermediates and allows for more efficient energy use.

Alternative Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, and less toxic iodinating agents will be crucial for reducing the environmental footprint of the synthesis process.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Potential Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Nitration | Mixed nitric/sulfuric acid | Solid acid catalysts, enzymatic nitration | Reduced corrosion, easier catalyst separation, milder conditions |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, improved scalability |

| Solvents | Volatile organic solvents | Ionic liquids, supercritical CO2 | Reduced VOC emissions, potential for solvent recycling |

| Oxidants | Chemical oxidants (e.g., KMnO4) | O2/Air with biomimetic catalysts | Cleaner process, reduced hazardous waste |

Exploration of New Chemical Transformations and Reactivity

The unique arrangement of the iodo, nitro, and methyl groups on the benzene (B151609) ring endows this compound with distinct reactivity that is yet to be fully exploited. iodobenzene.ltd While it is a known precursor for agrochemicals, dyes, and pharmaceuticals, myskinrecipes.com future research can unlock new synthetic possibilities.

Areas for exploration include:

Advanced Coupling Reactions: The iodine atom is an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). iodobenzene.ltd Future work could focus on developing novel catalytic systems that are more efficient, operate under milder conditions, and tolerate a wider range of functional groups, enabling the synthesis of complex molecular architectures.

Catellani-type Reactions: Investigating the potential of this compound in multicomponent reactions like the Catellani reaction, which allows for the functionalization of multiple positions on the aromatic ring in a single step, could provide rapid access to diverse chemical structures. researchgate.net

Photocatalysis and Electrochemistry: The application of photoredox catalysis and electrochemical methods to activate and transform this compound could lead to novel, sustainable, and highly selective chemical reactions that are not accessible through traditional thermal methods.

Discovery of Novel Biological and Material Applications

This compound serves as a versatile building block for more complex molecules, and its potential in creating novel functional materials and biologically active compounds is a major area for future research.

Promising applications to be discovered are:

Pharmaceuticals: The compound is a starting material for synthesizing new drug candidates. iodobenzene.ltdmyskinrecipes.com Future research could focus on using it as a scaffold to create libraries of compounds for screening against various diseases. Its derivatives, such as 3-(4-methyl-3-nitro-phenyl)-1H-indole, are of interest in medicinal chemistry. fishersci.calookchem.com The market for related compounds like 4-Iodo-2-nitroaniline is driven by its use as a pharmaceutical intermediate. dataintelo.com

Materials Science: There is potential for developing novel materials with unique optoelectronic properties from this compound. iodobenzene.ltd Research could target the synthesis of new organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or emitters for organic light-emitting diodes (OLEDs) by incorporating this moiety into larger conjugated systems.

Agrochemicals: As an intermediate in the production of agrochemicals, myskinrecipes.com there is an opportunity to develop new, more effective, and environmentally safer pesticides and herbicides based on the this compound framework.

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced analytical techniques with computational modeling offers a powerful approach to gain this deeper insight.

Future research should focus on: